Cas no 101774-35-0 (3-(4-chloro-3-nitrophenyl)prop-2-enal)

3-(4-Chloro-3-nitrophenyl)prop-2-enal is a versatile aromatic aldehyde compound featuring a chloro and nitro substituent on the phenyl ring, conjugated with a propenal side chain. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro and chloro groups enhance its electrophilic character, facilitating nucleophilic addition and condensation reactions. Its conjugated system also makes it useful in the synthesis of heterocyclic compounds. The compound's well-defined purity and stability under controlled conditions ensure consistent performance in synthetic workflows. Proper handling is advised due to potential sensitivity to light and moisture.
3-(4-chloro-3-nitrophenyl)prop-2-enal structure
101774-35-0 structure
Product Name:3-(4-chloro-3-nitrophenyl)prop-2-enal
CAS No:101774-35-0
MF:C9H6ClNO3
MW:211.601841449738
CID:6147362
PubChem ID:19891508
Update Time:2025-09-23

3-(4-chloro-3-nitrophenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-3-nitrophenyl)prop-2-enal
    • SCHEMBL9656171
    • EN300-1969295
    • 101774-35-0
    • SCHEMBL11663744
    • Inchi: 1S/C9H6ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h1-6H/b2-1+
    • InChI Key: SFYUTDPXEAQNQZ-OWOJBTEDSA-N
    • SMILES: ClC1C=CC(/C=C/C=O)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 211.0036207g/mol
  • Monoisotopic Mass: 211.0036207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 62.9Ų

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Additional information on 3-(4-chloro-3-nitrophenyl)prop-2-enal

Recent Advances in the Study of 3-(4-chloro-3-nitrophenyl)prop-2-enal (CAS: 101774-35-0) in Chemical Biology and Pharmaceutical Research

3-(4-chloro-3-nitrophenyl)prop-2-enal (CAS: 101774-35-0) is a chemically synthesized compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and chloro functional groups, has been investigated for its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its interactions with various biological targets.

One of the most significant findings in recent research is the compound's utility in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(4-chloro-3-nitrophenyl)prop-2-enal serves as a crucial building block for the development of selective tyrosine kinase inhibitors, which are promising candidates for cancer therapy. The study highlighted the compound's ability to form stable covalent bonds with specific amino acid residues in the kinase active site, leading to enhanced inhibitory activity.

In addition to its role in kinase inhibitor development, recent investigations have explored the antimicrobial properties of 3-(4-chloro-3-nitrophenyl)prop-2-enal. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.

Another area of active research involves the compound's potential as a precursor for the synthesis of fluorescent probes. A 2023 publication in Analytical Chemistry described the development of a series of fluorescent sensors based on 3-(4-chloro-3-nitrophenyl)prop-2-enal derivatives. These probes demonstrated high selectivity for detecting reactive oxygen species (ROS) in live cells, making them valuable tools for studying oxidative stress-related diseases.

The safety profile and pharmacokinetic properties of 3-(4-chloro-3-nitrophenyl)prop-2-enal have also been investigated in recent preclinical studies. While the compound shows promising biological activities, researchers have noted the need for structural optimization to improve its metabolic stability and reduce potential toxicity. Several research groups are currently working on developing more stable and selective derivatives with improved drug-like properties.

Looking forward, the versatility of 3-(4-chloro-3-nitrophenyl)prop-2-enal suggests it will continue to be an important compound in medicinal chemistry research. Future studies are expected to focus on expanding its applications in targeted drug delivery systems and exploring its potential in combination therapies. The compound's unique chemical properties make it a valuable scaffold for the development of new therapeutic agents across multiple disease areas.

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